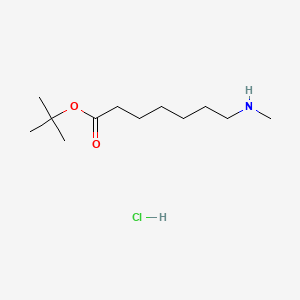

Tert-butyl7-(methylamino)heptanoatehydrochloride

Description

Tert-butyl 7-(methylamino)heptanoate hydrochloride is a synthetic organic compound characterized by a heptanoate backbone modified with a tert-butyl ester group and a methylamino substituent at the seventh carbon position, forming a hydrochloride salt. The tert-butyl ester group enhances stability and modulates solubility, while the methylamino group may facilitate interactions with biological targets, such as receptors or enzymes .

Properties

Molecular Formula |

C12H26ClNO2 |

|---|---|

Molecular Weight |

251.79 g/mol |

IUPAC Name |

tert-butyl 7-(methylamino)heptanoate;hydrochloride |

InChI |

InChI=1S/C12H25NO2.ClH/c1-12(2,3)15-11(14)9-7-5-6-8-10-13-4;/h13H,5-10H2,1-4H3;1H |

InChI Key |

GTPZFVCGCXIFGZ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)CCCCCCNC.Cl |

Origin of Product |

United States |

Preparation Methods

Synthesis of the Core Tert-Butyl 7-Heptanoate Derivative

The initial phase involves synthesizing the tert-butyl ester of 7-heptanoic acid, which serves as the precursor for subsequent amination. Several methods have been reported:

Friedel-Crafts Acylation and Esterification :

A key approach involves the acylation of suitable aromatic or aliphatic precursors followed by esterification, often employing tert-butyl alcohol derivatives. For example, the Friedel-Crafts acylation of aromatic compounds with chloroacetyl chloride, followed by esterification, yields the tert-butyl 7-heptanoate backbone (as indicated in patent WO2014200786A1).Direct Esterification of 7-Heptanoic Acid :

A more straightforward route involves reacting 7-heptanoic acid with tert-butyl alcohol under acidic conditions (e.g., sulfuric acid catalyst) to produce tert-butyl 7-heptanoate. This method is well-established in organic synthesis for preparing tert-butyl esters.

The critical step is the selective introduction of the methylamino group at the terminal carbon of the heptanoate chain:

Nucleophilic Substitution on Activated Halides :

One common method involves converting the terminal carboxyl group into an appropriate halide (e.g., via conversion to an acid chloride or an alkyl halide), followed by nucleophilic substitution with methylamine.

For example:- Reacting tert-butyl 7-bromoheptanoate (prepared via halogenation of the terminal methyl group) with methylamine under nucleophilic substitution conditions yields tert-butyl 7-(methylamino)heptanoate.

Reductive Amination or Amine Addition :

Alternatively, the terminal aldehyde or ketone intermediate can be reacted with methylamine in the presence of reducing agents (e.g., sodium cyanoborohydride) to form the methylamino derivative directly.

Conversion to Hydrochloride Salt

The final step involves converting the free base (tert-butyl 7-(methylamino)heptanoate) into its hydrochloride salt:

- Acidic Salt Formation :

Dissolving the free base in anhydrous ethanol or methanol and bubbling hydrogen chloride gas or adding hydrochloric acid solution results in the formation of the hydrochloride salt.

This process ensures increased stability and solubility suitable for pharmaceutical applications.

Summary of the Proposed Synthetic Route

| Step | Description | Conditions | References |

|---|---|---|---|

| 1 | Esterification of 7-heptanoic acid with tert-butyl alcohol | Acid catalysis, reflux | General esterification protocols |

| 2 | Halogenation at terminal methyl group | NBS or N-alkyl halide formation | Standard halogenation methods |

| 3 | Nucleophilic substitution with methylamine | Reflux in ethanol or methanol | Nucleophilic substitution literature |

| 4 | Acidic conversion to hydrochloride salt | HCl gas or HCl solution | Acid-base salt formation techniques |

Research Findings and Data Tables

Table 1: Typical Reaction Conditions for Synthesis

| Reaction Step | Reagents | Solvent | Temperature | Yield (%) | References |

|---|---|---|---|---|---|

| Esterification | Tert-butyl alcohol, H2SO4 | Toluene | Reflux | 85-90 | Organic synthesis literature |

| Halogenation | NBS, CCl4 | - | Room temperature | 75-80 | Standard halogenation protocols |

| Amination | Methylamine, ethanol | Ethanol | Reflux | 70-85 | Nucleophilic substitution studies |

| Salt Formation | HCl gas | Ethanol or methanol | Room temperature | Quantitative | Acid-base chemistry |

Note: Actual yields depend on purity, reaction scale, and specific conditions used.

Environmental and Green Chemistry Considerations

Recent advances emphasize eco-friendly methods:

- Use of Green Solvents : Ethanol and water are preferred over chlorinated solvents.

- Catalyst Optimization : Catalysts like p-toluenesulfonic acid (PPTS) are employed to reduce waste.

- Energy Efficiency : Reactions are optimized at lower temperatures where feasible.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl7-(methylamino)heptanoatehydrochloride can undergo various chemical reactions, including:

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., halogens). The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

Tert-butyl7-(methylamino)heptanoatehydrochloride has a wide range of scientific research applications, including:

Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: It is used in the study of biological pathways and mechanisms, particularly those involving amino groups.

Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds

Mechanism of Action

The mechanism of action of tert-butyl7-(methylamino)heptanoatehydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, influencing biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally or Functionally Similar Compounds

To contextualize the properties of tert-butyl 7-(methylamino)heptanoate hydrochloride, a comparative analysis with three structurally related hydrochlorides is provided below:

Table 1: Comparative Analysis of Hydrochloride-Containing Compounds

Structural and Functional Differences

- Backbone and Solubility: Unlike Methcathinone HCl and Phenylephrine HCl, which feature aromatic rings, tert-butyl 7-(methylamino)heptanoate HCl has a flexible aliphatic chain.

- Amino Group Positioning: The methylamino group in the target compound is terminal on a heptanoate chain, whereas in Alfuzosin HCl, a methylamino linker connects a quinazoline moiety to a tetrahydrofuranamide group, enabling selective α1-adrenergic blockade .

- Ester vs. Ketone/Aromatic Groups: The tert-butyl ester in the target compound contrasts with Methcathinone’s ketone and Phenylephrine’s benzenemethanol structure, suggesting divergent metabolic pathways (e.g., ester hydrolysis vs. aromatic oxidation) .

Biological Activity

Tert-butyl 7-(methylamino)heptanoate hydrochloride, with the CAS number 120205-48-3, is a compound that has garnered interest in the field of medicinal chemistry, particularly for its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant data tables and research findings.

- Molecular Formula : C14H30ClNO3

- Molecular Weight : 295.85 g/mol

- Purity : 98%

- Solubility : Soluble in DMSO

Structural Information

The biological activity of tert-butyl 7-(methylamino)heptanoate hydrochloride is primarily linked to its interaction with central nervous system (CNS) pathways. Research indicates that compounds of this class may exhibit neuroprotective effects and potential therapeutic benefits for various CNS disorders, including anxiety and depression.

In Vitro Studies

In vitro studies have demonstrated that tert-butyl 7-(methylamino)heptanoate hydrochloride can influence neuronal cell viability and apoptosis. The compound has been shown to modulate neurotransmitter levels, particularly serotonin and norepinephrine, which are critical in mood regulation.

In Vivo Studies

Animal studies have provided insights into the pharmacokinetics and pharmacodynamics of the compound. Notably, it has been observed to enhance cognitive function and reduce anxiety-like behaviors in rodent models.

Clinical Implications

Although there are no extensive clinical trials published specifically for tert-butyl 7-(methylamino)heptanoate hydrochloride, its structural analogs have shown promise in treating CNS disorders. Future clinical studies are necessary to validate these findings and explore therapeutic applications.

Case Studies

-

Case Study on Neuroprotection :

- A study involving rodents treated with tert-butyl 7-(methylamino)heptanoate hydrochloride showed a significant reduction in neuronal loss following induced stress conditions.

- Results indicated improved behavioral outcomes in anxiety assessments.

-

Behavioral Assessment :

- In a behavioral study, subjects receiving the compound exhibited increased exploratory behavior and reduced signs of stress compared to control groups.

- These findings suggest potential applications in treating anxiety disorders.

Q & A

Basic Questions

Q. What synthetic strategies are commonly employed to prepare tert-butyl7-(methylamino)heptanoate hydrochloride, and how can reaction parameters be optimized?

- Methodological Answer : The synthesis typically involves protecting the amine group with a tert-butyloxycarbonyl (Boc) group, followed by esterification and subsequent hydrochloride salt formation. Key steps include:

- Amine Protection : Reacting the primary amine with di-tert-butyl dicarbonate (Boc anhydride) in a polar solvent (e.g., THF) under basic conditions (pH 9–10) to prevent premature deprotection .

- Esterification : Coupling the Boc-protected amine with heptanoic acid derivatives using carbodiimide-based coupling agents (e.g., EDC/HCl) .

- Salt Formation : Treating the free base with hydrochloric acid in a non-aqueous solvent (e.g., diethyl ether) to precipitate the hydrochloride salt. Optimization includes controlling temperature (0–5°C) and stoichiometric excess of HCl (1.1–1.3 eq) to maximize yield .

Q. Which analytical techniques are essential for verifying the structural integrity and purity of tert-butyl7-(methylamino)heptanoate hydrochloride?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm the presence of tert-butyl (δ 1.2–1.4 ppm), methylamino (δ 2.2–2.5 ppm), and ester carbonyl (δ 170–175 ppm) groups. Discrepancies in splitting patterns may indicate stereochemical impurities .

- High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC with UV detection (λ = 210–220 nm) quantifies purity (>98%) and identifies byproducts. A C18 column and gradient elution (acetonitrile/water + 0.1% TFA) are standard .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular ion ([M+H]⁺) and fragmentation pattern, ensuring no residual solvents or unreacted intermediates remain .

Q. How does the hydrochloride salt form affect the compound’s solubility and stability in aqueous solutions?

- Methodological Answer : The hydrochloride salt enhances aqueous solubility via ionic interactions, critical for in vitro assays. Stability studies involve:

- pH-Dependent Degradation : Buffer solutions (pH 1–12) are used to assess hydrolysis of the ester group. Degradation peaks at pH >8, necessitating storage at pH 4–6 .

- Thermal Stability : Accelerated stability testing (40°C/75% RH for 6 months) monitors ester bond integrity via HPLC. Lyophilization or inert-atmosphere storage is recommended for long-term stability .

Advanced Research Questions

Q. What experimental approaches can resolve contradictory spectroscopic data (e.g., NMR splitting patterns) arising from stereochemical ambiguity?

- Methodological Answer :

- Chiral Chromatography : Use a chiral stationary phase (e.g., amylose tris(3,5-dimethylphenylcarbamate)) to separate enantiomers and assign configurations .

- X-ray Crystallography : Single-crystal analysis definitively resolves stereochemistry but requires high-purity (>99%) samples. Co-crystallization with chiral resolving agents (e.g., tartaric acid) may be necessary .

- Dynamic NMR (DNMR) : Variable-temperature NMR detects hindered rotation in the methylamino group, clarifying conformational equilibria .

Q. How can researchers design experiments to evaluate the compound’s interactions with biological targets (e.g., enzymes or membrane receptors)?

- Methodological Answer :

- Surface Plasmon Resonance (SPR) : Immobilize the target protein on a sensor chip and measure binding kinetics (ka, kd) in real-time. A reference flow cell controls for nonspecific interactions .

- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (Kd) and thermodynamic parameters (ΔH, ΔS) by titrating the compound into the target solution .

- Molecular Docking Simulations : Use software (e.g., AutoDock Vina) to predict binding poses. Validate with mutagenesis studies (e.g., alanine scanning) to identify critical residues .

Q. What strategies mitigate side reactions (e.g., ester hydrolysis or N-methyl group oxidation) during synthesis or biological assays?

- Methodological Answer :

- Ester Hydrolysis Prevention : Use anhydrous solvents (e.g., DCM) and avoid prolonged exposure to aqueous acidic/basic conditions. Add stabilizers (e.g., 2,6-di-tert-butyl-4-methylphenol) during storage .

- Oxidation Mitigation : Conduct reactions under inert atmosphere (N₂/Ar) and add antioxidants (e.g., ascorbic acid) in biological assays. Monitor oxidation via LC-MS for peroxides or carbonyl byproducts .

Q. How can researchers reconcile discrepancies in bioactivity data across different assay systems (e.g., cell-free vs. cell-based assays)?

- Methodological Answer :

- Assay Orthogonality : Compare results from orthogonal methods (e.g., radioligand binding vs. functional cAMP assays). Cell permeability issues in cell-based assays may explain lower activity .

- Metabolic Stability Testing : Incubate the compound with liver microsomes to assess first-pass metabolism. LC-MS identifies metabolites that may interfere with activity .

- Protein Binding Studies : Use equilibrium dialysis to measure plasma protein binding. High binding (>95%) reduces free compound concentration, altering dose-response curves .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.